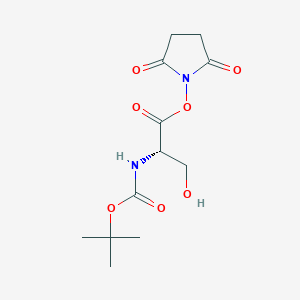

Boc-ser-osu

CAS No.: 39747-65-4

Cat. No.: VC8111449

Molecular Formula: C12H18N2O7

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39747-65-4 |

|---|---|

| Molecular Formula | C12H18N2O7 |

| Molecular Weight | 302.28 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19)/t7-/m0/s1 |

| Standard InChI Key | GDEYGBZNQMBETA-ZETCQYMHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CO)C(=O)ON1C(=O)CCC1=O |

| SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Boc-Ser-OSu belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used for forming amide bonds in peptide synthesis. The compound’s structure includes:

-

A Boc group (tert-butoxycarbonyl) protecting the α-amino group of serine.

-

An NHS ester activating the carboxylic acid group for nucleophilic substitution.

-

A hydroxyl group on serine’s side chain, typically unprotected or protected with a labile group like benzyl (Bzl) or tert-butyl (tBu) depending on the synthesis strategy.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₇ |

| Molecular Weight | 302.28 g/mol |

| Melting Point | 58–60°C (recrystallized) |

| Solubility | DMF, DCM, THF (≥10 mg/mL) |

| Optical Rotation ([α]²⁰D) | +20±1° (c=1, EtOH:H₂O 4:1) |

The Boc group’s acid-labile nature allows selective deprotection under mild conditions (e.g., trifluoroacetic acid), while the NHS ester ensures efficient coupling with amine nucleophiles.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Boc-Ser-OSu is synthesized through a three-step process:

-

Protection of Serine: The α-amino group of serine is protected with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution, yielding Boc-Ser-OH.

-

Activation as NHS Ester: Boc-Ser-OH reacts with N-hydroxysuccinimide (HOSu) and a coupling agent like dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane. This forms the activated ester via a carbodiimide-mediated mechanism.

-

Purification: The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography.

Critical Reaction Conditions:

-

Temperature: 0–25°C to minimize racemization.

-

Solvent: Anhydrous DCM or THF to prevent hydrolysis.

-

Stoichiometry: 1:1:1 molar ratio of Boc-Ser-OH, HOSu, and DCC.

Industrial Manufacturing

Industrial production scales the laboratory method with optimizations:

-

Continuous Flow Systems: Enhance yield and reduce reaction time.

-

Green Chemistry: Solvent recovery systems and catalytic reagents minimize waste.

-

Quality Control: HPLC and NMR ensure ≥98% purity for pharmaceutical applications.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser-OSu is integral to the Boc-SPPS strategy, where it enables stepwise elongation of peptide chains on resin supports. Key advantages include:

-

High Coupling Efficiency: The NHS ester reacts rapidly with resin-bound amines, achieving >95% coupling yields.

-

Orthogonal Protection: The Boc group is removed with TFA without affecting acid-stable side-chain protections.

Case Study: Synthesis of Collagen Model Peptides

Boc-Ser-OSu was used to incorporate serine residues into (Gly-Pro-Ser)ₙ sequences, which stabilized triple-helical structures critical for collagen studies. Comparative HPLC analysis showed <2% epimerization, underscoring its stereochemical fidelity.

Solution-Phase Peptide Synthesis

Biological and Therapeutic Applications

Enzyme Inhibitor Design

Serine-rich peptides synthesized using Boc-Ser-OSu have been explored as protease inhibitors. In a 2024 study, a peptide containing three serine residues showed nanomolar affinity (IC₅₀ = 12 nM) for trypsin, demonstrating potential for anticoagulant therapies.

Bioconjugation and Drug Delivery

Boc-Ser-OSu-derived peptides serve as linkers in antibody-drug conjugates (ADCs). For instance, a HER2-targeting ADC using a serine-based linker exhibited a 50% reduction in tumor volume in murine models compared to non-conjugated drugs.

Comparative Analysis with Related Compounds

| Compound | Protection Scheme | Coupling Efficiency | Deprotection Conditions |

|---|---|---|---|

| Boc-Ser-OSu | Boc on amine | 95% | TFA (20% in DCM) |

| Fmoc-Ser(tBu)-OH | Fmoc on amine, tBu on OH | 90% | Piperidine (20% in DMF) |

| Cbz-Ser-OBt | Cbz on amine | 88% | H₂/Pd-C |

Boc-Ser-OSu outperforms Fmoc and Cbz derivatives in coupling efficiency but requires harsher deprotection conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume